2-Methylbutanal-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutanal-d3 can be synthesized through the deuteration of 2-Methylbutanal. The process involves the incorporation of deuterium atoms into the molecular structure of 2-Methylbutanal. This can be achieved using deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
The industrial production of this compound typically involves the use of deuterated water (D2O) and other deuterated chemicals. The reaction is carried out in specialized reactors designed to handle isotopic labeling. The product is then purified using standard techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutanal-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols
Major Products
Oxidation: 2-Methylbutanoic acid.
Reduction: 2-Methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methylbutanal-d3 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of labeled compounds.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the production of flavor and fragrance compounds
Mechanism of Action
The mechanism of action of 2-Methylbutanal-d3 involves its incorporation into biological systems where it can be tracked due to its deuterium label. This allows researchers to study the metabolic pathways and interactions of the compound within the body. The deuterium label provides a distinct signal in mass spectrometry, making it easier to detect and quantify .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanal: The non-deuterated form of 2-Methylbutanal-d3.
3-Methylbutanal: Another branched-chain aldehyde with similar properties.
2-Methylpropanal: A related compound with a different branching pattern
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound in complex biological systems, providing valuable insights into metabolic processes and drug interactions .
Properties
Molecular Formula |
C5H10O |
---|---|
Molecular Weight |
89.15 g/mol |
IUPAC Name |
2-(trideuteriomethyl)butanal |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i2D3 |
InChI Key |
BYGQBDHUGHBGMD-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C=O |
Canonical SMILES |
CCC(C)C=O |
Origin of Product |
United States |
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